molecular formula C18H13FO2 B1332671 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde CAS No. 725276-88-0

2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde

Cat. No. B1332671
M. Wt: 280.3 g/mol
InChI Key: HLLJGANAKWVJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde" is a fluorinated aromatic aldehyde with potential applications in various fields, including organic synthesis and sensor development. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related naphthalene derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves the functionalization of the naphthalene core. For instance, Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde can be synthesized using the Reimer-Tiemann method, which involves the reaction of 2-naphthol with chloroform in the presence of a base . Similarly, the synthesis of "2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde" could involve the introduction of a 2-fluorophenylmethoxy group at an appropriate position on the naphthalene ring, followed by the formation of the aldehyde group.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. For example, the crystal structure of a substituted imidazo-thiadiazole-5-carbaldehyde shows intermolecular interactions and the presence of nonlinear optical (NLO) properties . The structure of "2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde" would likely exhibit similar intermolecular interactions, and the presence of the fluorophenyl group could influence its electronic properties and reactivity.

Chemical Reactions Analysis

Naphthalene derivatives can participate in a variety of chemical reactions. Schiff bases, for example, can be synthesized by the condensation of naphthohydrazide with aldehydes . The compound could potentially undergo similar reactions, with the aldehyde group acting as a reactive site for nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary widely depending on their substituents. For instance, fluorescent hydroxyl naphthalene-1,4-dione derivatives exhibit green light emission when excited . The presence of a fluorophenyl group in "2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde" could impart unique photophysical properties, potentially making it useful as a fluorophore in sensor applications. Additionally, the electrochemical behavior of naphthalene derivatives can be pH-dependent, as seen with naphthalene-2,3-dicarboxyaldehyde .

Scientific Research Applications

Schiff Bases and Metal Complexes

  • Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde, a compound structurally related to the query chemical, have been studied for their potential in developing commercially useful compounds. These Schiff bases exhibit biological effects and are used in the preparation of various fluorescent chemosensors (Maher, 2018).

Crystal Structure and Quantum Chemical Analysis

  • Studies on related naphthalene derivatives, like 6-(4-methoxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, have focused on their crystal structure, intermolecular interactions, and potential nonlinear optical (NLO) properties (Sowmya et al., 2018).

Anti-viral Activity

  • Naphthaldehyde derivatives have been isolated from plants and evaluated for their anti-tobacco mosaic virus (anti-TMV) activity. This demonstrates the potential of these compounds in the field of plant pathology and virology (Xiao-Long Wang et al., 2019).

Regiochemistry in Chemical Synthesis

  • The study of 2-fluoronaphthalene and its derivatives, including those similar to the query compound, has been important in understanding regiochemical outcomes in organic synthesis. This research is vital for the design of specific molecular structures in synthetic chemistry (Ruzziconi et al., 2010).

Fluorescent Chemosensors

  • 2-Hydroxy-1-naphthaldehyde, a compound related to the query, is used as a backbone for the synthesis of fluorescent chemosensors. These sensors are employed for detecting various cations and anions, demonstrating the compound's significance in supramolecular chemistry and molecular recognition (A. Das & S. Goswami, 2017).

Biological Activities

  • Naphthalene derivatives have shown promising results in inhibiting lipid peroxidation and demonstrating cytotoxicity against cancer cell lines. This highlights their potential in pharmacology and medicinal chemistry (I. Yoo et al., 1998).

Interaction with Proteins

  • Studies on the interaction of naphthalene derivatives with proteins like Bovine Serum Albumin (BSA) can provide insights into drug-protein interactions, which is crucial in the development of therapeutic agents (K. Ghosh et al., 2016).

properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO2/c19-17-8-4-2-6-14(17)12-21-18-10-9-13-5-1-3-7-15(13)16(18)11-20/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLJGANAKWVJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363474
Record name 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde

CAS RN

725276-88-0
Record name 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.